molecular formula C9H19NO2 B8138043 4-Amino-5-methyl-hexanoic acid ethyl ester

4-Amino-5-methyl-hexanoic acid ethyl ester

Cat. No.: B8138043
M. Wt: 173.25 g/mol
InChI Key: PBDRGNYDMSWKGQ-UHFFFAOYSA-N
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Description

4-Amino-5-methyl-hexanoic acid ethyl ester is a chiral organic compound of significant interest in advanced pharmaceutical research and synthesis. Its structure is closely related to intermediates used in the synthesis of bioactive molecules, most notably pregabalin , a widely prescribed medication for neuropathic pain and epilepsy . As a versatile building block, this ester is valuable for medicinal chemists exploring the structure-activity relationships of GABA analogs or developing novel synthetic routes to complex target molecules . The ethyl ester group enhances the compound's lipophilicity, which can be crucial for its handling and reactivity in various synthetic steps, such as selective amidation or reduction, to form key pharmacophores . Research involving this compound is strictly for laboratory applications, contributing to the development of new therapeutic agents and innovative synthetic methodologies.

Properties

IUPAC Name

ethyl 4-amino-5-methylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-12-9(11)6-5-8(10)7(2)3/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDRGNYDMSWKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-methyl-hexanoic acid ethyl ester typically involves the following steps:

  • Starting Material: The synthesis begins with hexanoic acid as the starting material.

  • Methylation: The hexanoic acid undergoes methylation at the 5th carbon position to form 5-methyl-hexanoic acid.

  • Amination: The 5-methyl-hexanoic acid is then subjected to amination to introduce the amino group, resulting in 4-amino-5-methyl-hexanoic acid.

  • Esterification: Finally, the carboxylic acid group of 4-amino-5-methyl-hexanoic acid is esterified with ethanol to produce this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-methyl-hexanoic acid ethyl ester can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The ester group can be reduced to form the corresponding alcohol.

  • Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides (Cl-, Br-) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxide derivatives.

  • Reduction: Ethyl hexanoate (the corresponding alcohol).

  • Substitution: Substituted amine derivatives.

Scientific Research Applications

4-Amino-5-methyl-hexanoic acid ethyl ester has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe to study biological systems and enzyme interactions.

  • Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

4-Amino-5-methyl-hexanoic acid ethyl ester is similar to other amino acid esters, such as 4-Amino-5-methyl-hexanoic acid methyl ester and 4-Amino-hexanoic acid ethyl ester. its unique structural features, such as the presence of the methyl group at the 5th carbon position, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

Fatty Acid Ethyl Esters (FAEEs)

FAEEs, such as myristic acid ethyl ester (C₁₆H₃₂O₂, MW 256.43 g/mol) and arachic acid ethyl ester (C₂₂H₄₄O₂, MW 340.58 g/mol), are characterized by long hydrocarbon chains and high hydrophobicity. These esters are widely studied for biodiesel production due to their high energy density and compatibility with diesel engines .


Key Differences :

  • Functional Groups: FAEEs lack amino or hydroxyl substituents, making them more hydrophobic than 4-amino-5-methyl-hexanoic acid ethyl ester.
  • Applications: FAEEs dominate industrial biodiesel applications, whereas amino-substituted esters are more likely to be explored for biomedical uses.

Table 1: Comparison with FAEEs

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Myristic Acid Ethyl Ester C₁₆H₃₂O₂ 256.43 Long-chain, saturated Biodiesel, solvent studies
This compound Not explicitly provided ~171–200 (estimated) Amino, methyl substituents Potential drug intermediates

Amino-Substituted Esters

Compounds like methyl 5-amino-4-oxopentanoate (C₆H₁₁NO₃·HCl, MW 181.62 g/mol) and ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate (C₁₄H₁₈N₄O₂, MW 274.32 g/mol) share functional similarities with the target compound.

Key Differences :

  • Bioactivity: Methyl 5-amino-4-oxopentanoate is a precursor in photodynamic therapy, highlighting the role of amino-ketone esters in medical applications .

Table 2: Comparison with Amino-Substituted Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Methyl 5-amino-4-oxopentanoate C₆H₁₁NO₃·HCl 181.62 Amino, ketone groups Photodynamic therapy
Ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate C₁₄H₁₈N₄O₂ 274.32 Benzimidazole core Pharmaceutical intermediates

Ketone-Containing Esters

Methyl 5-oxohexanoate (C₇H₁₂O₃, MW 144.17 g/mol) and ethyl 4-acetyl-5-oxohexanoate (C₁₀H₁₆O₄, MW 200.23 g/mol) contain reactive ketone groups, enabling participation in condensation or reduction reactions.

Key Differences :

  • Reactivity: Ketone groups increase electrophilicity, unlike the nucleophilic amino group in this compound.
  • Synthetic Utility: These esters are used in flavoring agents (e.g., ethyl hexanoate in wine fermentation) and specialty chemical synthesis .

Table 3: Comparison with Ketone-Containing Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Methyl 5-oxohexanoate C₇H₁₂O₃ 144.17 Ketone group Organic synthesis
Ethyl 4-acetyl-5-oxohexanoate C₁₀H₁₆O₄ 200.23 Dual ketone groups High-value chemical intermediates

Hydroxy-Substituted Esters

Methyl 5-hydroxyhexanoate (C₇H₁₄O₃, MW 146.18 g/mol) contains a hydroxyl group, enhancing hydrogen-bonding capacity and solubility in polar solvents compared to the amino-substituted target compound .

Key Differences :

  • Polarity: Hydroxyl groups increase water solubility, whereas amino groups may impart both hydrophilicity and basicity.

Research Findings and Trends

  • Biodiesel Production : Engineered Escherichia coli strains produce FAEEs (C10–C14) with yields up to 1.2 g/L, showcasing scalability for industrial use .
  • Biological Activity: Caffeic acid ethyl ester (CAEE) demonstrates antidiabetic effects via modulation of glucose metabolism pathways, suggesting amino esters may similarly target metabolic disorders .
  • Synthetic Methods : Supercritical transesterification achieves >95% FAEE conversion from waste cooking oil, emphasizing efficient production routes for esters .

Biological Activity

4-Amino-5-methyl-hexanoic acid ethyl ester (also known as ethyl 4-amino-5-methylhexanoate) is an amino acid derivative that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, making it a subject of interest for various therapeutic applications. This article reviews its biological activity, including relevant case studies, research findings, and a comparison with similar compounds.

This compound is characterized by its amino group, which plays a crucial role in its biological activity. The compound can undergo various chemical reactions including oxidation and substitution, which can affect its pharmacological properties .

Property Description
Molecular FormulaC₉H₁₉N₁O₂
Molecular Weight173.25 g/mol
StructureContains an amino group and an ester
SolubilitySoluble in organic solvents

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. In vitro studies demonstrated that this compound effectively scavenged free radicals, contributing to its potential protective effects against oxidative damage .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In studies assessing its efficacy, this compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is particularly relevant for developing new antibiotics in an era of increasing antibiotic resistance .

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Case Studies

  • Antioxidant and Antimicrobial Study
    A study published in MDPI explored the antioxidant and antimicrobial activities of various compounds, including this compound. The results showed that it possessed a notable ability to scavenge free radicals and inhibit bacterial growth, suggesting potential applications in food preservation and health supplements .
  • Anti-inflammatory Research
    Another study focused on the anti-inflammatory properties of similar amino acid derivatives highlighted the potential of this compound as a COX inhibitor. The compound demonstrated IC50 values comparable to established anti-inflammatory drugs, indicating its viability as a therapeutic agent for inflammatory conditions .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:

  • Antioxidant Mechanism : The compound likely donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Antimicrobial Mechanism : It may disrupt bacterial cell membranes or inhibit essential metabolic pathways within bacteria.
  • Anti-inflammatory Mechanism : By inhibiting COX enzymes, it reduces inflammation by lowering the levels of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Compound Main Activity IC50 (μM)
This compoundAntioxidant/AntimicrobialNot specified
AspirinAnti-inflammatory~15
IbuprofenAnti-inflammatory~20

Q & A

Q. What are the optimal synthetic conditions for 4-amino-5-methyl-hexanoic acid ethyl ester, and how can yield be maximized?

Methodological Answer:

  • Reagent Selection : Use acid catalysts (e.g., p-toluenesulfonic acid) for esterification, as demonstrated in analogous ester syntheses .
  • Temperature Control : Optimize reaction temperatures between 60–80°C to balance reaction rate and side-product formation.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates. Monitor pH to avoid premature hydrolysis of the ester group.
  • Yield Maximization : Employ stoichiometric excess of the alcohol component (ethanol) to drive esterification to completion. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the ethyl ester moiety (δ ~1.2–1.4 ppm for CH3_3, δ ~4.1–4.3 ppm for CH2_2O) and amino group resonance (δ ~2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+^+ for C9_9H18_{18}NO2_2: 188.1281).
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1730–1750 cm1^{-1}) and amino N-H stretches (~3300–3500 cm1^{-1}) .

Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • pH Range : Test pH 2–10 (buffered solutions) at 25°C and 37°C.
    • Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hours for HPLC analysis.
    • Degradation Metrics : Quantify parent compound loss and identify degradation products via LC-MS.
  • Data Presentation : Tabulate degradation rates (e.g., half-life at pH 7.4: 48 hours) and propose degradation pathways (e.g., hydrolysis of the ester group) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

  • Cross-Validation : Compare NMR and MS data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts).
  • Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for stereochemical assignments.
  • Literature Benchmarking : Cross-reference spectral data with structurally similar esters (e.g., 5-hydroxy-4-[(methoxycarbonyl)amino]-pentanoic acid ethyl ester, CAS 1346598-01-3) .

Q. What factorial design approaches are suitable for studying reaction kinetics and catalytic efficiency?

Methodological Answer:

  • Full Factorial Design : Vary factors like catalyst loading (0.1–1.0 mol%), temperature (40–80°C), and solvent polarity.
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., maximal yield at 70°C, 0.5 mol% catalyst).
  • Data Analysis : Use ANOVA to assess significance of factors and construct predictive equations for reaction outcomes .

Q. How can computational modeling predict the compound’s pharmacological activity?

Methodological Answer:

  • Molecular Docking : Simulate binding affinity to target receptors (e.g., dopamine D2 or serotonin 5-HT3) using AutoDock Vina. Validate with in vitro assays (IC50_{50} measurements).
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and metabolic stability.
  • Case Study : Reference studies on benzamide derivatives synthesized from similar esters, which showed dual receptor antagonism .

Q. What strategies address discrepancies in bioactivity data across in vitro and in vivo models?

Methodological Answer:

  • Metabolite Profiling : Compare parent compound stability in plasma vs. cell culture media to identify rapid hydrolysis in vivo.
  • Dose Adjustment : Account for pharmacokinetic differences (e.g., higher doses required in murine models due to faster clearance).
  • Control Experiments : Include inhibitors of esterases to isolate compound-specific effects .

Data Presentation Guidelines

  • Synthesis Optimization Table :

    CatalystTemperature (°C)SolventYield (%)
    H2_2SO4_460Ethanol65
    p-TSA80DMF82
  • Stability Study Table :

    pHTemperature (°C)Half-life (hours)Major Degradation Product
    7.425724-Amino-5-methyl-hexanoic acid
    2.03724Ethanol + acid byproduct

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